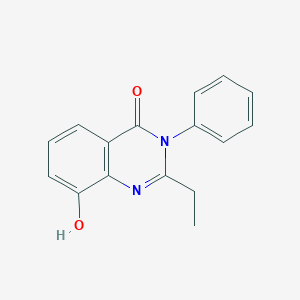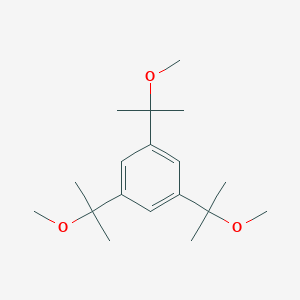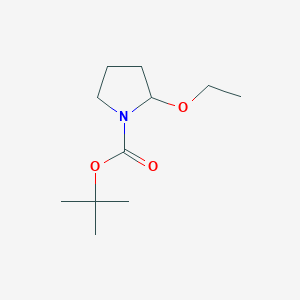
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.
Mécanisme D'action
The mechanism of action of urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- may inhibit certain enzymes involved in cancer cell metabolism.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit certain enzymes involved in cancer cell metabolism. Additionally, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has several advantages when used in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, this compound has a high degree of purity, making it ideal for use in scientific research. However, there are also limitations to using urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- in lab experiments. It can be expensive to synthesize, and it may not be suitable for use in certain experiments due to its specific properties.
Orientations Futures
There are several future directions for research related to urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- and its potential as an anti-cancer agent. Other potential areas of research include the development of new fluorescent probes for bioimaging and the exploration of the anti-inflammatory and antioxidant properties of this compound.
Conclusion:
In conclusion, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been studied for its potential as an anti-cancer agent. This compound has a unique mechanism of action and has several biochemical and physiological effects. While there are advantages to using urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- in lab experiments, there are also limitations. Future research in this area may focus on the development of new synthetic methods, further studies of the compound's mechanism of action, and the exploration of its potential for use in bioimaging and as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is synthesized using a multi-step process. The first step involves the synthesis of 4-chloro-1-naphthol, which is then reacted with 2-bromoethanol to form 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-2-imidazolidinone. The final step involves the reaction of 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-2-imidazolidinone with urea to form the desired compound.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of biologically active compounds. This compound has also been used in the synthesis of fluorescent probes that can be used for bioimaging. Additionally, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been studied for its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
102434-21-9 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- |
Formule moléculaire |
C14H14BrClN2O |
Poids moléculaire |
341.63 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[(4-chloronaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C14H14BrClN2O/c15-7-8-17-14(19)18-9-10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H,7-9H2,(H2,17,18,19) |
Clé InChI |
PRJKCCJZFPPQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CNC(=O)NCCBr |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)CNC(=O)NCCBr |
Autres numéros CAS |
102434-21-9 |
Synonymes |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthalenemethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


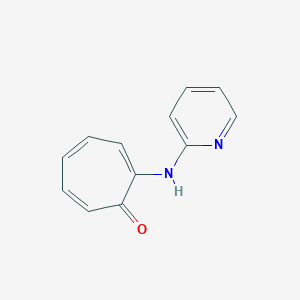
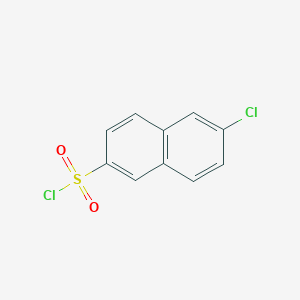
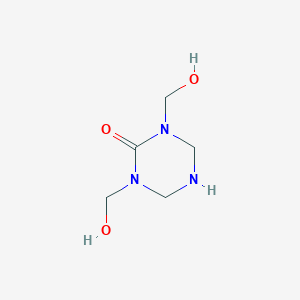
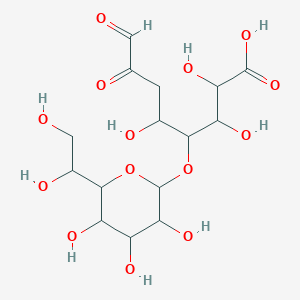


![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
